![molecular formula C25H32N2O2S B10978237 1-(4-{4-[(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B10978237.png)
1-(4-{4-[(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{4-[(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone is a complex organic compound featuring a benzothiophene core, a piperazine ring, and a phenyl ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{4-[(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzothiophene Core:
- Starting with a thiophene derivative, the benzothiophene core is synthesized through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases and high temperatures.
-
Attachment of the Piperazine Ring:
- The piperazine ring is introduced via nucleophilic substitution reactions.
- Common reagents include piperazine and suitable leaving groups like halides.
-
Coupling with the Phenyl Ethanone Moiety:
- The final step involves coupling the benzothiophene-piperazine intermediate with a phenyl ethanone derivative.
- Catalysts such as palladium or copper may be used to facilitate this coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions: 1-(4-{4-[(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl and piperazine rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products:
- Oxidation products may include ketones or carboxylic acids.
- Reduction products could involve alcohols or amines.
- Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
科学的研究の応用
1-(4-{4-[(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-(4-{4-[(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone exerts its effects depends on its application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, altering the conformation and function of the target protein.
Material Science: In materials applications, the compound’s electronic structure can influence its behavior in electronic devices, such as organic semiconductors or light-emitting diodes.
Similar Compounds:
1-(4-{4-[(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)propanone: Similar structure with a propanone moiety instead of ethanone.
1-(4-{4-[(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)butanone: Contains a butanone group, offering different chemical properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
特性
分子式 |
C25H32N2O2S |
|---|---|
分子量 |
424.6 g/mol |
IUPAC名 |
1-[4-[4-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C25H32N2O2S/c1-17(28)18-5-8-21(9-6-18)26-11-13-27(14-12-26)24(29)23-16-19-15-20(25(2,3)4)7-10-22(19)30-23/h5-6,8-9,16,20H,7,10-15H2,1-4H3 |
InChIキー |
RYIRDUZTLWDZNZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)CCC(C4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-phenyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10978162.png)

![5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide](/img/structure/B10978166.png)
![4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10978178.png)

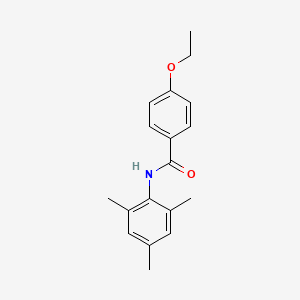
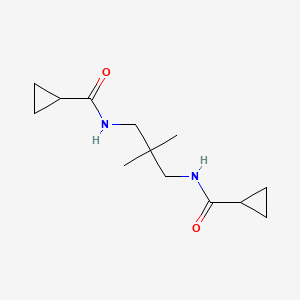
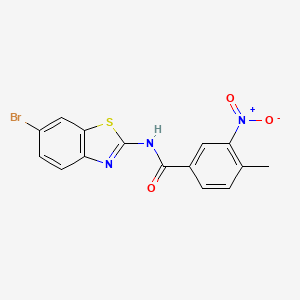
![Cyclohexyl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10978195.png)
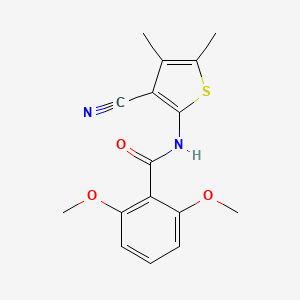
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide](/img/structure/B10978208.png)
![2-(4-Chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B10978216.png)
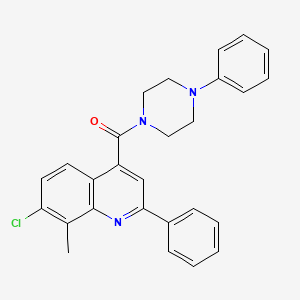
![3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978243.png)